molecular formula C9H17N3O3S B2678095 Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate CAS No. 126651-74-9

Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate

Cat. No.: B2678095
CAS No.: 126651-74-9
M. Wt: 247.31
InChI Key: FNXZDOLXHRLKQA-UHFFFAOYSA-N
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Description

Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate is a chemical compound with the molecular formula C9H17N3O3S and a molecular weight of 247.31458 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an ethylamino group, and a carbothioylcarbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate typically involves the reaction of 4-morpholineethanol with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinctive chemical and biological properties.

Properties

IUPAC Name

methyl N-(2-morpholin-4-ylethylcarbamothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3S/c1-14-9(13)11-8(16)10-2-3-12-4-6-15-7-5-12/h2-7H2,1H3,(H2,10,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXZDOLXHRLKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=S)NCCN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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